molecular formula C6H6N4 B112013 1-Aminobenzotriazole CAS No. 1614-12-6

1-Aminobenzotriazole

Cat. No. B112013
CAS RN: 1614-12-6
M. Wt: 134.14 g/mol
InChI Key: JCXKHYLLVKZPKE-UHFFFAOYSA-N
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Description

1-Aminobenzotriazole (1-ABT) is a pan-specific, mechanism-based inactivator of the xenobiotic metabolizing forms of cytochrome P450 in animals, plants, insects, and microorganisms . It has been widely used to investigate the biological roles of cytochrome P450 enzymes, their participation in the metabolism of both endobiotics and xenobiotics, and their contributions to the metabolism-dependent toxicity of drugs and chemicals .


Molecular Structure Analysis

The molecular formula of 1-Aminobenzotriazole is C6H6N4 . The InChI string is InChI=1S/C6H6N4/c7-10-6-4-2-1-3-5 (6)8-9-10/h1-4H,7H2 . The canonical SMILES string is C1=CC=C2C (=C1)N=NN2N . For more detailed structural analysis, you may refer to spectral databases .


Physical And Chemical Properties Analysis

1-Aminobenzotriazole has a molecular weight of 134.14 g/mol . The compound is yellow to beige or light brown in color . More detailed physical and chemical properties may be found in chemical databases .

Scientific Research Applications

Role in Cytochrome P450 Research

1-Aminobenzotriazole (1-ABT) is a comprehensive inhibitor of cytochrome P450 enzymes, which are crucial in metabolizing xenobiotics in various organisms, including animals, plants, insects, and microorganisms. Researchers have utilized 1-ABT extensively to explore the biological roles of these enzymes, particularly in the metabolism of endobiotics and xenobiotics, as well as their involvement in the metabolism-dependent toxicity of drugs and chemicals (de Montellano, 2018).

Specificity and Limitations in Cytochrome P450 Inhibition

Interaction with Drug Oxidation Processes

Studies on the inhibitory effect of 1-ABT on drug oxidations catalyzed by human cytochrome P450 enzymes demonstrate that 1-ABT, along with SKF-525A and ketoconazole, exhibits diverse selectivity and ranges of inhibitory potency. This characteristic underpins the necessity of using multiple cytochrome P450 inhibitors, including 1-ABT, in inhibitory studies aimed at predicting the contributions of cytochrome P450 enzymes to the metabolism of specific compounds (Emoto et al., 2003).

Impact on Expression of Cytochrome P450 Enzymes

1-ABT has also been implicated in the modulation of cytochrome P450 enzyme expression. Studies show that 1-ABT can up-regulate the expression of enzymes like CYP2B6 and CYP3A4 by activating nuclear receptors, specifically CAR. This modulation might affect the use of 1-ABT in pharmacological contexts where it's used to potentiate the effects of rapidly-metabolized drugs (Yang et al., 2010).

Inhibition of N-Acetyltransferase

Apart from its role in inhibiting cytochrome P450 enzymes, 1-ABT also interacts with other enzymatic pathways. It inhibits N-acetyltransferase (NAT) activity, affecting the N-acetylation of compounds like procainamide. This dual interaction with both cytochrome P450 and NAT pathways suggests the need for careful consideration when using 1-ABT as a nonselective inhibitor, especially when NAT-dependent metabolism is also involved (Sun et al., 2011).

Safety And Hazards

When handling 1-Aminobenzotriazole, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

1-Aminobenzotriazole has been used as an in vivo tool in drug discovery. It can differentiate the P450 from non-P450 enzyme systems . The use of 1-Aminobenzotriazole can be applied to pharmacological studies for proof-of-concept, thus contributing to the selection of drug candidates at an early drug discovery stage .

properties

IUPAC Name

benzotriazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-10-6-4-2-1-3-5(6)8-9-10/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXKHYLLVKZPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167140
Record name 1-Aminobenzotriazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732606
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Aminobenzotriazole

CAS RN

1614-12-6
Record name 1-Aminobenzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1614-12-6
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Record name 1-Aminobenzotriazole
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Record name 1614-12-6
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Record name 1-Aminobenzotriazole
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Record name 1H-Benzotriazol-1-amine
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Record name 1-AMINOBENZOTRIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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